(2S)-2-(dimethylamino)propane-1-thiol
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Description
(2S)-2-(dimethylamino)propane-1-thiol, commonly known as DMAPT, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. DMAPT is a derivative of the naturally occurring compound, diallyl trisulfide, which is found in garlic. DMAPT has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for further research.
Scientific Research Applications
Coordination Chemistry
A notable application of (2S)-2-(dimethylamino)propane-1-thiol derivatives is in coordination chemistry, where these compounds serve as ligands to form complex structures. For instance, Shearer et al. (2003) described a trimeric compound containing Co(II) where each Co atom is ligated by a derivative of (2S)-2-(dimethylamino)propane-1-thiol, highlighting the utility of such ligands in encapsulating ions within well-defined binding pockets [Shearer, Kaminsky, & Kovacs, 2003].
Sensor Development
In the realm of sensor technology, derivatives of (2S)-2-(dimethylamino)propane-1-thiol have been employed for the differentiation of metal ions and thiols. Hewage and Anslyn (2009) designed a sensor array using a squaraine dye in conjunction with thiols, including a derivative of the compound , for pattern-based discrimination of various metal ions, demonstrating its potential in analytical chemistry [Hewage & Anslyn, 2009].
Material Science
In material science, derivatives of (2S)-2-(dimethylamino)propane-1-thiol have been applied in the synthesis of novel materials. Wang et al. (2014) developed a novel approach to introduce zwitterions into polyurethane using a thiol-ene click reaction, employing a derivative of the compound to enhance the material's resistance to biofouling, showcasing its applicability in developing antibiofouling coatings [Wang, Ma, Mu, & Lin, 2014].
Organic Synthesis
The compound and its related structures have been utilized in organic synthesis, demonstrating versatility in chemical reactions. Xiao, Vasapollo, and Alper (1999) reported the highly chemo- and regioselective thiocarbonylation of conjugated enynes catalyzed by palladium complexes using thiols, including derivatives of (2S)-2-(dimethylamino)propane-1-thiol, offering efficient access to valuable organic intermediates [Xiao, Vasapollo, & Alper, 1999].
properties
IUPAC Name |
(2S)-2-(dimethylamino)propane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOSVDPSCPNGS-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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